1-Iodoethanol
Description
Properties
Molecular Formula |
C2H5IO |
|---|---|
Molecular Weight |
171.96 g/mol |
IUPAC Name |
1-iodoethanol |
InChI |
InChI=1S/C2H5IO/c1-2(3)4/h2,4H,1H3 |
InChI Key |
HZHWUOHAMYTSLL-UHFFFAOYSA-N |
Canonical SMILES |
CC(O)I |
Origin of Product |
United States |
Scientific Research Applications
Bioconjugation and Proteomics
1-Iodoethanol is utilized in bioconjugation processes, particularly for the reduction and alkylation of proteins. A notable method involves using this compound as an alkylating agent in the presence of reducing agents to modify proteins effectively. This application is crucial for quantitative proteomics, where accurate protein quantification is necessary.
Case Study: A study demonstrated the effectiveness of this compound in modifying yeast enolase during mass spectrometry analysis. The protein was treated with a combination of iodoethanol and triethylphosphine, leading to successful alkylation and subsequent quantification via high-resolution mass spectrometry .
Organic Synthesis
In organic synthesis, this compound serves as a precursor for various chemical transformations. It can undergo nucleophilic substitution reactions to form more complex molecules.
Example Reaction: The coupling of 2-iodoethanol has been explored for producing valuable compounds like 1,4-butanediol through photocatalytic processes. This reaction involves the use of nickel complexes and titanium dioxide as catalysts, showcasing the potential of this compound in sustainable chemistry .
Photocatalytic Applications
Recent research has highlighted the photocatalytic capabilities of this compound in coupling reactions. By harnessing light energy, researchers have successfully converted 2-iodoethanol into useful chemicals under mild conditions.
Case Study: A recent study focused on the photocatalytic coupling of 2-iodoethanol to produce 1,4-butanediol using a catalytic nickel complex and titanium dioxide. This process not only emphasizes the utility of iodoethanol derivatives but also aligns with green chemistry principles by enabling reactions under ambient conditions .
Comparison with Similar Compounds
Structural Isomers: 1-Iodoethanol vs. 2-Iodoethanol
- Structural Differences: this compound: Iodine on the terminal carbon (C1), hydroxyl group on C2. 2-Iodoethanol: Iodine on C2, hydroxyl group on C1.
- Reactivity: this compound undergoes SN₂ reactions more readily due to minimal steric hindrance at the primary carbon.
Alkyl Iodides: this compound vs. Iodoethane (Ethyl Iodide)
- Physical Properties: Property this compound Iodoethane (C₂H₅I) Molecular Weight 172.00 g/mol 155.97 g/mol Boiling Point Not reported 72–73°C Solubility Miscible in polar solvents (e.g., ethanol) Limited water solubility
- Chemical Behavior: Iodoethane lacks a hydroxyl group, making it more volatile and less polar. this compound’s hydroxyl group enables hydrogen bonding, increasing solubility in hydrophilic media but reducing stability compared to iodoethane .
Longer-Chain Analogues: this compound vs. 3-Iodo-1-propanol
- Structural Impact: 3-Iodo-1-propanol (C₃H₇IO) has a three-carbon chain with iodine on C3 and hydroxyl on C1.
- Reactivity: The longer chain reduces electrophilicity at the iodine-bearing carbon, slowing SN₂ reactions compared to this compound. Increased hydrophobicity due to the additional methylene group .
Comparison with Substituted Iodoethanol Derivatives
Aromatic Derivatives: 2-(2-Iodophenyl)ethan-1-ol
- Structure: Aromatic ring attached to the ethanol backbone.
- Properties: Molecular Weight: 248.06 g/mol (vs. 172.00 g/mol for this compound). Enhanced stability due to resonance effects from the aromatic ring. Applications: Intermediate in synthesizing iodinated pharmaceuticals or ligands .
Heterocyclic Derivatives: 1-(5-Iodo-thiophen-2-yl)ethanol
Benzodioxole Derivatives: 1-(6-Iodo-1,3-benzodioxol-5-yl)ethanol
- Structure : Benzodioxole ring system with iodine.
- Properties: Molecular Weight: 292.07 g/mol. Applications: Potential use in medicinal chemistry due to the benzodioxole scaffold’s bioavailability .
Functional Group Comparison: Ethers and Ketones
2-(2-Iodoethoxy)ethan-1-ol
Iodinated Aryl Ketones (e.g., 1-(4-Iodo-2-methoxyphenyl)ethan-1-one)
- Structure: Ketone group replaces the hydroxyl in this compound.
- Impact :
Data Limitations and Future Research
- Comparative studies on toxicity and environmental impact of iodinated alcohols are scarce.
Q & A
Basic Research Questions
Q. How can 1-Iodoethanol be synthesized with high yield and purity for research applications?
- Methodological Answer : The synthesis typically involves nucleophilic substitution of ethanol derivatives with iodide sources. Key parameters include:
- Reaction Conditions : Use anhydrous solvents (e.g., ethanol or acetone) to minimize hydrolysis. Maintain temperatures between 40–60°C to balance reaction rate and side-product formation .
- Purification : Fractional distillation under reduced pressure (due to low boiling point) or column chromatography (silica gel, non-polar eluents) to isolate pure this compound.
- Characterization : Confirm purity via GC-MS and quantify yield using NMR integration against an internal standard (e.g., TMS). Ensure reproducibility by documenting stoichiometry and solvent drying protocols .
Q. What spectroscopic methods are essential for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Identify the ethanol backbone (δ 1.2–1.4 ppm for CH₃, δ 3.5–3.7 ppm for CH₂I).
- ¹³C NMR : Confirm the iodine-bearing carbon (δ 10–20 ppm for C-I). DEPT-135 helps distinguish CH₂ and CH₃ groups.
- IR Spectroscopy : Detect O-H stretching (3200–3600 cm⁻¹) and C-I bonds (500–600 cm⁻¹).
- Mass Spectrometry : Molecular ion peak at m/z 172 (C₂H₅IO⁺) and fragment ions (e.g., loss of H₂O or I⁻).
- Cross-validate data with reference spectra from authoritative databases (e.g., NIST Chemistry WebBook) .
Q. How should experimental protocols for this compound be documented to ensure reproducibility?
- Methodological Answer :
- Detailed Procedures : Specify reaction times, solvent purity, and equipment (e.g., Schlenk lines for air-sensitive steps).
- Supplemental Data : Include raw spectral files, chromatograms, and calibration curves in supporting information. Follow journal guidelines (e.g., Beilstein Journal protocols) to limit main-text data to critical findings .
- Error Reporting : Quantify uncertainties (e.g., ±2% yield variability due to temperature fluctuations) and note batch-specific impurities .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- Kinetic Studies : Use isotopic labeling (e.g., ¹⁸O in ethanol) to track nucleophilic attack pathways. Compare activation energies via Arrhenius plots under varying solvents (polar aprotic vs. protic).
- Computational Modeling : Employ DFT calculations (e.g., Gaussian 16) to simulate transition states and assess the leaving-group ability of iodide versus other halides. Validate with experimental kinetic data .
- Contradiction Resolution : Address discrepancies in reported rate constants by standardizing solvent systems and temperature controls across studies .
Q. How do isotopic effects of iodine influence the interpretation of this compound’s NMR spectra?
- Methodological Answer :
- Isotopic Splitting : The ¹²⁷I nucleus (I = 5/2) causes quadrupolar splitting in ¹H NMR, broadening peaks. Use high-field instruments (≥500 MHz) and deuterated solvents to mitigate signal overlap.
- DEPT Optimization : Adjust polarization transfer delays to account for relaxation effects caused by iodine’s large spin-lattice relaxation time.
- Comparative Analysis : Contrast with spectra of 1-Chloroethanol (narrower peaks due to smaller Cl isotope effects) to isolate iodine-specific artifacts .
Q. How can researchers resolve contradictions in reported thermodynamic properties (e.g., boiling point, pKa) of this compound?
- Methodological Answer :
- Data Auditing : Cross-reference values from peer-reviewed studies (e.g., NIST TRC) and exclude datasets lacking purity validation (e.g., unspecified chromatography methods).
- Standardized Measurements : Re-measure properties using calibrated instruments (e.g., differential scanning calorimetry for melting points) under controlled humidity and atmospheric pressure.
- Meta-Analysis : Apply statistical tools (e.g., Grubbs’ test) to identify outliers in published datasets and propose consensus values .
Q. What challenges arise in crystallizing this compound for X-ray diffraction studies?
- Methodological Answer :
- Crystal Growth : Use slow evaporation in non-polar solvents (e.g., hexane) at sub-zero temperatures to stabilize the lattice.
- Heavy-Atom Effects : Iodine’s electron density complicates phase determination. Employ dual-space methods (e.g., SHELXT) for structure solution.
- Validation : Compare experimental bond lengths/angles with computational predictions (e.g., Mercury CSD) to confirm accuracy .
Methodological Frameworks for Addressing Contradictions
Q. How should researchers design studies to investigate conflicting reports on this compound’s stability under acidic conditions?
- Methodological Answer :
- Controlled Replication : Reproduce prior experiments with strict pH control (buffered solutions) and monitor degradation via HPLC.
- Variable Isolation : Systematically test factors like light exposure, oxygen levels, and trace metal contaminants.
- Peer Collaboration : Share raw data via open-access platforms (e.g., Zenodo) to enable third-party validation .
Data Presentation and Publication Guidelines
Q. What are the best practices for presenting this compound research in manuscripts?
- Methodological Answer :
- Structured Abstracts : Highlight novel findings (e.g., new synthetic routes) and avoid background details per IJAET guidelines .
- Visualization : Use JSmol for 3D molecular structures and OriginLab for kinetic plots.
- Ethical Reporting : Disclose conflicts of interest (e.g., reagent suppliers) and cite primary literature over reviews .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
